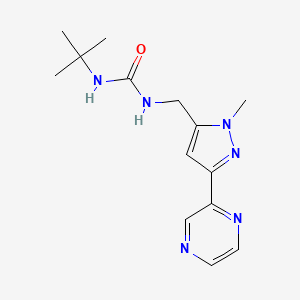

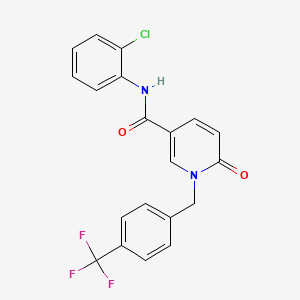

![molecular formula C16H13N9OS B2936838 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide CAS No. 2034583-82-7](/img/structure/B2936838.png)

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several notable functional groups, including a 1,2,4-triazole, a pyrimidine, and a thiadiazole. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of its heterocyclic rings and functional groups. For example, the triazole group could potentially participate in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the polarity of its functional groups, and its overall charge distribution .Applications De Recherche Scientifique

Antiviral Drug Development

The triazole and pyrimidine moieties present in the compound are known to contribute to antiviral properties. Compounds with similar structures have been evaluated for their efficacy against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . This suggests that our compound could be synthesized and tested as a potential antiviral agent, especially in the context of drug-resistant viral strains.

Enzyme Inhibition

Triazoles are often used in the design of enzyme inhibitors due to their ability to mimic the transition state of enzymatic reactions . The compound could be investigated for its potential to inhibit key enzymes in pathological processes, offering a new avenue for therapeutic intervention.

Catalysis

The structural complexity of the compound, including the presence of a triazole ring, indicates potential use in catalysis. Similar structures have been utilized in catalytic processes to enhance reaction rates or to enable specific reactions under milder conditions . Research could explore the catalytic capabilities of this compound in organic synthesis.

Photochemistry

Compounds containing triazole rings have been studied for their photochemical applications. They can be part of photoreactive materials that undergo changes in structure or reactivity upon exposure to light . This property can be harnessed in the development of light-sensitive materials or switches.

Supramolecular Chemistry

The compound’s multiple rings and potential for hydrogen bonding make it a candidate for supramolecular assembly. It could be used to create complex structures with specific properties, such as molecular recognition or self-assembly . These structures have applications in nanotechnology and materials science.

Electrochemical Applications

The redox-active nature of compounds with triazole and thiadiazole groups has been exploited in electrochemical studies. They can be used in the development of electrochromic devices, sensors, or as part of redox-active frameworks . This compound could be investigated for its electrochemical properties and potential applications in electronic devices.

Mécanisme D'action

Target of Action

Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell proliferation and cell death.

Result of Action

The compound has shown to have cytotoxic effects on cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells compared to doxorubicin . This suggests that the compound may have a selective action on cancer cells, which is a desirable feature in the development of anticancer drugs.

Orientations Futures

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N9OS/c26-16(21-11-2-1-3-12-15(11)23-27-22-12)10-5-24(6-10)13-4-14(19-8-18-13)25-9-17-7-20-25/h1-4,7-10H,5-6H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQIWAPYFMQUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N9OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

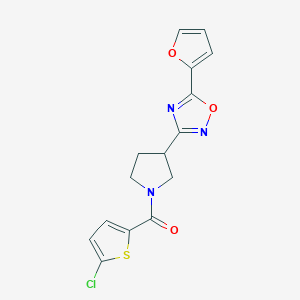

![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)

![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)

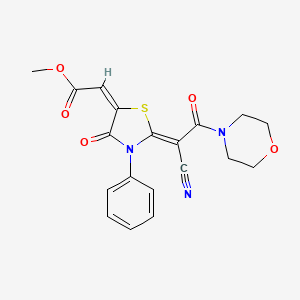

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)

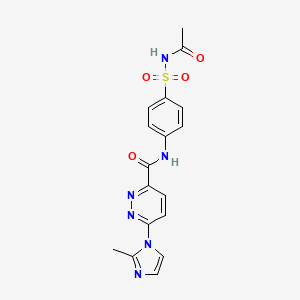

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)